molecular formula C15H16N2O4 B2819606 N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-3,5-dimethoxybenzamide CAS No. 941879-06-7

N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-3,5-dimethoxybenzamide

Cat. No.: B2819606
CAS No.: 941879-06-7
M. Wt: 288.303
InChI Key: WRPVTZSHYDQQAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-3,5-dimethoxybenzamide is a synthetic organic compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-3,5-dimethoxybenzamide typically involves the following steps:

  • Formation of the Isoxazole Ring: : The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between nitrile oxides and alkenes or alkynes. For instance, the nitrile oxide can be generated in situ from an oxime and a chlorinating agent such as N-chlorosuccinimide (NCS) in the presence of a base like triethylamine.

  • Cyclopentane Ring Formation: : The cyclopentane ring can be introduced via a cyclization reaction. This can be achieved by reacting a suitable diene with a dienophile in a Diels-Alder reaction, followed by functional group transformations to introduce the necessary substituents.

  • Amide Bond Formation: : The final step involves coupling the isoxazole derivative with 3,5-dimethoxybenzoic acid to form the benzamide. This can be done using standard amide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield and purity. The use of automated synthesis and purification systems would also be integral to the industrial process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the isoxazole ring or the amide bond, potentially leading to ring-opened products or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are often employed for electrophilic substitution, while nucleophilic substitution can be facilitated by bases like sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-3,5-dimethoxybenzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent due to its isoxazole core.

    Biological Studies: The compound is used in biological assays to investigate its effects on various cellular pathways and its potential as a therapeutic agent.

    Chemical Biology: It serves as a probe to study the interaction of isoxazole derivatives with biological macromolecules.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.

Mechanism of Action

The mechanism of action of N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-3,5-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The compound may also modulate signaling pathways by binding to receptors or other proteins involved in cellular communication.

Comparison with Similar Compounds

Similar Compounds

    Isoxazole: The parent compound with a simple isoxazole ring.

    3,5-Dimethoxybenzamide: A simpler analog lacking the isoxazole ring.

    Cyclopentyl Isoxazole Derivatives: Compounds with similar cyclopentane and isoxazole structures but different substituents.

Uniqueness

N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-3,5-dimethoxybenzamide is unique due to the combination of its isoxazole ring, cyclopentane ring, and dimethoxybenzamide moiety. This unique structure imparts distinct biological activities and chemical reactivity compared to simpler analogs.

Properties

IUPAC Name

N-(5,6-dihydro-4H-cyclopenta[c][1,2]oxazol-3-yl)-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4/c1-19-10-6-9(7-11(8-10)20-2)14(18)16-15-12-4-3-5-13(12)17-21-15/h6-8H,3-5H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRPVTZSHYDQQAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=C3CCCC3=NO2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.